AC-Ser-gln-asn-tyr-OH

Description

BenchChem offers high-quality AC-Ser-gln-asn-tyr-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AC-Ser-gln-asn-tyr-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

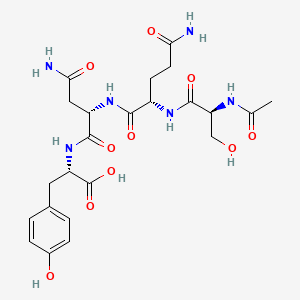

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O10/c1-11(31)26-17(10-30)22(37)27-14(6-7-18(24)33)20(35)28-15(9-19(25)34)21(36)29-16(23(38)39)8-12-2-4-13(32)5-3-12/h2-5,14-17,30,32H,6-10H2,1H3,(H2,24,33)(H2,25,34)(H,26,31)(H,27,37)(H,28,35)(H,29,36)(H,38,39)/t14-,15-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXZHYWWHJJAIA-QAETUUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH): Biological Activity, Enzymatic Cleavage Dynamics, and Applications in HIV-1 Protease Assays

Executive Summary

The peptide Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) is not a naturally occurring biological effector; rather, it is a highly specialized biochemical product generated during the in vitro evaluation of HIV-1 protease activity. Derived from the enzymatic cleavage of the synthetic Gag p17/p24 junction mimic (Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2), Ac-SQNY-OH serves as the primary quantifiable biomarker in high-throughput antiretroviral drug screening. This technical guide deconstructs the enzymatic generation of Ac-SQNY-OH, the causality behind its structural design, and the self-validating protocols used to isolate and quantify it.

Biological Context: The Gag p17/p24 Cleavage Site

During the maturation of the Human Immunodeficiency Virus Type 1 (HIV-1), the viral aspartic protease cleaves the Pr55gag polyprotein at multiple highly specific sites to yield infectious virions. One of the most critical junctions is the boundary between the p17 (Matrix) and p24 (Capsid) proteins, characterized by the native sequence Ser-Gln-Asn-Tyr-Pro-Ile-Val.

Mammalian proteases rarely cleave the peptide bond between Tyrosine (Tyr) and Proline (Pro) due to the conformational rigidity of the proline ring. HIV-1 protease, however, has evolved a specialized active site to accommodate and hydrolyze this exact bond. To study this in vitro without the complexities of full-length polyproteins, researchers developed the synthetic heptapeptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, which undergoes specific cleavage to yield Ac-SQNY-OH and Pro-Val-Val-NH2 [1].

Enzymatic Mechanism and Structural Causality

The design of the synthetic substrate and its resulting product, Ac-SQNY-OH, is a masterclass in biochemical engineering.

Causality of Terminal Modifications: The addition of the N-terminal acetyl (Ac) group and the C-terminal amide (NH2) to the parent heptapeptide is not merely structural; it deliberately eliminates the terminal charges of the zwitterionic peptide. This ensures the intact substrate remains electrically neutral (uncharged) at physiological pH.

When HIV-1 protease catalyzes the hydrolysis of the Tyr-Pro bond via a water-mediated nucleophilic attack (forming a tetrahedral intermediate), the bond breaks. The N-terminal fragment, Ac-SQNY-OH, emerges with a newly liberated C-terminal carboxylate group, rendering it anionic. This de novo charge generation is the foundational principle for its subsequent isolation [2].

Biochemical cleavage of the synthetic Gag substrate yielding the anionic Ac-SQNY-OH.

Quantitative Data: Kinetic Parameters

The generation of Ac-SQNY-OH follows classic Michaelis-Menten kinetics. The table below summarizes the kinetic parameters of the parent substrate and the properties of the cleavage products, providing a baseline for competitive inhibition assays [3, 4].

| Parameter | Value / Characteristic | Reference / Source |

| Parent Substrate | Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 | Synthetic Gag p17/p24 mimic [4] |

| Cleavage Product 1 (N-term) | Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) | Anionic at neutral/mildly acidic pH |

| Cleavage Product 2 (C-term) | Pro-Val-Val-NH2 | Neutral/Cationic |

| Michaelis Constant ( | ~5.5 mM | In vitro kinetic assays [3] |

| Turnover Number ( | ~54 s | In vitro kinetic assays [3] |

| Scissile Bond | Tyr - Pro | Highly specific to HIV-1 PR [1] |

Experimental Protocol: Self-Validating Radiometric Assay

To quantify HIV-1 protease activity in drug development, the generation of Ac-SQNY-OH must be measured with high signal-to-noise ratios. The following radiometric assay protocol leverages the charge differential between the substrate and the Ac-SQNY-OH product.

Why this is a self-validating system: Because the intact substrate is uncharged, the baseline signal in the final eluate is inherently zero. A signal is only possible if enzymatic cleavage occurs to generate the anionic carboxylate group on Ac-SQNY-OH, effectively eliminating false positives from unreacted substrate [1].

Self-validating radiometric assay workflow isolating the anionic Ac-SQNY-OH product.

Step-by-Step Methodology:

-

Substrate Preparation: Utilize [tyrosyl-3,5-3H]Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2.

-

Causality: Positioning the tritium label specifically on the Tyrosine residue ensures the radioactivity partitions exclusively with the Ac-SQNY-OH product after cleavage, rather than being lost with the C-terminal fragment.

-

-

Enzymatic Reaction: Incubate 10-50 µM of the radiolabeled substrate with recombinant HIV-1 protease in an assay buffer (50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT) at 37°C for 30-60 minutes.

-

Causality: The mildly acidic pH (5.5) is optimal for the protonation state of the catalytic aspartic acid residues (Asp25/Asp25') in the protease active site. The high ionic strength (1 M NaCl) prevents hydrophobic aggregation of the protease homodimer and enhances catalytic turnover [2].

-

-

Reaction Termination: Stop the reaction by adding an equal volume of 0.1 M trifluoroacetic acid (TFA).

-

Causality: This rapid acidification drops the pH well below the active range of the protease, instantly and irreversibly halting catalysis to provide a precise kinetic snapshot.

-

-

Anion-Exchange Separation: Apply the terminated reaction mixture to a 96-well filtration plate packed with AG1-X8 anion-exchange resin (formate form). Wash extensively with deionized water.

-

Causality: The uncharged parent substrate flows through the resin without binding. The newly formed [3H]Ac-SQNY-OH, possessing a free C-terminal carboxylate, binds tightly to the positively charged quaternary ammonium groups of the resin.

-

-

Product Elution: Elute the bound [3H]Ac-SQNY-OH using 50% formic acid.

-

Causality: The high concentration of formate ions outcompetes the peptide for binding sites on the resin, releasing the product into the collection plate.

-

-

Quantification: Measure the eluted radioactivity via liquid scintillation counting. The counts per minute (CPM) are directly proportional to the moles of Ac-SQNY-OH generated.

Applications in Drug Development

The reliable generation and isolation of Ac-SQNY-OH is the cornerstone of high-throughput screening (HTS) for HIV-1 protease inhibitors. By introducing small-molecule candidates into the reaction mixture, researchers can calculate

References

AC-Ser-gln-asn-tyr-OH discovery and synthesis

An In-Depth Technical Guide to the Design, Synthesis, and Characterization of the Novel Tetrapeptide: AC-Ser-Gln-Asn-Tyr-OH

Abstract

The field of peptide therapeutics continues to expand, driven by the high specificity and biological activity of these complex molecules. The design and synthesis of novel peptide sequences are fundamental to discovering new therapeutic agents and research tools. This technical guide provides a comprehensive overview of the de novo synthesis, purification, and characterization of the novel acetylated tetrapeptide, AC-Ser-Gln-Asn-Tyr-OH. We present a detailed, field-proven protocol based on Fmoc solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both the practical steps and the underlying scientific rationale for each stage of the process. From the strategic selection of building blocks to the final analytical validation, this guide serves as an authoritative resource for the creation and evaluation of novel peptide entities.

Introduction: Rationale for the Design of AC-Ser-Gln-Asn-Tyr-OH

The specific sequence Ser-Gln-Asn-Tyr was selected as a model for this guide due to the diverse functional roles of its constituent amino acids, making it a peptide of potential, albeit yet unexplored, biological interest.

-

N-Terminal Acetylation (Ac): The acetylation of the N-terminal serine serves a critical purpose: it neutralizes the positive charge of the N-terminal amine group and mimics the structure of native proteins. This modification can significantly increase the peptide's metabolic stability by rendering it resistant to degradation by aminopeptidases, thereby prolonging its in vivo half-life.

-

Serine (Ser): As a hydrophilic amino acid with a hydroxyl group, serine is a key residue for hydrogen bonding, potentially influencing the peptide's secondary structure and solubility. Furthermore, the hydroxyl group is a common site for post-translational modifications like phosphorylation and glycosylation, which are critical for many biological signaling processes.

-

Glutamine (Gln) and Asparagine (Asn): These hydrophilic amide-containing residues are also important for hydrogen bonding. Their presence can contribute to the peptide's solubility and structural stability.

-

Tyrosine (Tyr): The C-terminal tyrosine residue is of particular interest. Its phenolic hydroxyl group is a primary substrate for tyrosine kinases, a major class of enzymes involved in cellular signaling pathways that regulate growth, differentiation, and metabolism. The incorporation of tyrosine makes AC-Ser-Gln-Asn-Tyr-OH a potential substrate or inhibitor for kinase-related research.

This combination of residues results in a peptide with a balance of hydrophilicity and specific functional groups that make it an intriguing candidate for investigation in various biological systems.

Chemical Synthesis: A Step-by-Step Protocol for AC-Ser-Gln-Asn-Tyr-OH

The synthesis of AC-Ser-Gln-Asn-Tyr-OH is most efficiently achieved using automated Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials and Reagents

| Component | Specification | Purpose |

| Resin | Fmoc-Tyr(tBu)-Wang Resin | Pre-loaded resin with the C-terminal amino acid. The Wang linker is acid-labile for final cleavage. |

| Amino Acids | Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH | Protected amino acid building blocks. Trityl (Trt) and tert-Butyl (tBu) are acid-labile side-chain protecting groups. |

| Deprotection Reagent | 20% Piperidine in Dimethylformamide (DMF) | A basic solution to remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain. |

| Coupling Reagent | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Promotes the formation of the amide (peptide) bond between the incoming amino acid and the deprotected N-terminus. |

| Base Activator | DIPEA (N,N-Diisopropylethylamine) | A non-nucleophilic base used to activate the carboxyl group of the incoming amino acid for coupling. |

| Washing Solvents | DMF, Dichloromethane (DCM), Isopropanol (IPA) | Used extensively to wash the resin and remove excess reagents and byproducts after each step. |

| Acetylation Reagent | Acetic Anhydride | Used in the final synthesis step to acetylate the N-terminal serine. |

| Cleavage Cocktail | 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) | A strong acid cocktail to cleave the completed peptide from the resin and simultaneously remove the side-chain protecting groups. |

Synthesis Workflow

The synthesis follows a cyclical process of deprotection, activation, and coupling for each amino acid, followed by a final N-terminal acetylation and cleavage from the resin.

Figure 1: Automated Fmoc-SPPS Workflow for AC-Ser-Gln-Asn-Tyr-OH.

Detailed Experimental Protocol

-

Resin Preparation: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection: Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5 times) and IPA (2 times) to remove all traces of piperidine.

-

Coupling (Fmoc-Asn(Trt)-OH):

-

In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HBTU (2.95 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.

-

-

Washing: Wash the resin with DMF (5 times).

-

Repeat Cycles: Repeat steps 2-5 for Fmoc-Gln(Trt)-OH and then for Fmoc-Ser(tBu)-OH.

-

N-Terminal Acetylation:

-

After the final Fmoc deprotection of Serine, wash the resin thoroughly.

-

Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

-

-

Final Washing: Wash the resin with DMF (3 times), DCM (3 times), and IPA (3 times). Dry the resin under a vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. TIS acts as a scavenger to prevent side reactions with the protecting groups.

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Drying: Dry the crude peptide pellet under a vacuum.

Purification and Analysis

The crude peptide product contains the target molecule as well as deletion sequences and other impurities from the synthesis and cleavage steps. Purification is essential to achieve the high purity required for biological assays.

Purification by Preparative RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.

-

Column: A preparative C18 column is typically used.

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Protocol:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the solution onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes).

-

Monitor the elution profile at 220 nm and 280 nm (for the tyrosine residue).

-

Collect fractions corresponding to the major peak.

-

Analytical Validation

The purity and identity of the collected fractions must be confirmed.

-

Analytical RP-HPLC: Fractions are analyzed on an analytical C18 column with a faster gradient to confirm the purity is >95%.

-

Mass Spectrometry (MS): Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry is used to confirm the molecular weight of the peptide.

| Parameter | Theoretical Value | Purpose |

| Molecular Formula | C₂₄H₃₃N₇O₁₀ | Chemical Formula |

| Average Molecular Weight | 595.56 g/mol | Mass Confirmation |

| Monoisotopic Molecular Weight | 595.2238 g/mol | High-Resolution Mass Confirmation |

Hypothetical Biological Investigation: Kinase Substrate Potential

Given the C-terminal tyrosine, a primary hypothesis is that AC-Ser-Gln-Asn-Tyr-OH could serve as a substrate for a tyrosine kinase. A well-established experimental workflow can be used to investigate this.

Figure 2: Workflow for Investigating Peptide Phosphorylation by Tyrosine Kinases.

This workflow allows researchers to determine if the peptide is a substrate for a specific kinase. A positive result, indicated by a mass shift corresponding to the addition of a phosphate group (+80 Da), would open avenues for using this peptide as a tool in kinase research or as a starting point for developing kinase inhibitors.

Conclusion

This guide has provided an in-depth, technically grounded framework for the synthesis and potential characterization of the novel peptide AC-Ser-Gln-Asn-Tyr-OH. By following the detailed Fmoc-SPPS protocol, researchers can reliably produce this and other custom peptides with high purity. The principles of rational design, systematic synthesis, and rigorous analytical validation are paramount to the successful development of new peptide-based tools and therapeutics. The hypothetical biological workflow presented serves as a logical next step, demonstrating how a newly synthesized peptide can be advanced into functional studies. This comprehensive approach, rooted in established chemical and biological methodologies, ensures the integrity and reproducibility of the research process.

References

-

Title: Role of N-terminal acetylation in the structure and function of proteins. Source: Frontiers in Plant Science URL: [Link]

-

Title: Tyrosine Kinase: The Most Important Therapeutic Target in Drug Development. Source: Molecules URL: [Link]

-

Title: Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Source: Oxford University Press URL: [Link]

-

Title: Solid-Phase Peptide Synthesis (SPPS): A Powerful Tool for Discovery and Development of Peptide Therapeutics. Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: A Guide to Reversed-Phase HPLC for Peptide and Protein Purification. Source: Bio-Rad Laboratories URL: [Link]

A Comprehensive Technical Guide to Characterizing the Enzymatic Substrate Specificity of the Tetrapeptide AC-Ser-Gln-Asn-Tyr-OH

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH (AC-SQNY-OH) presents a unique challenge in the field of enzymology. Unlike well-defined substrates such as Ac-DEVD-AFC for caspases[1][2] or IETD-based peptides for Granzyme B[3], the SQNY sequence does not align with the canonical recognition motifs of major protease families. This guide provides a systematic, field-proven framework for researchers, scientists, and drug development professionals to comprehensively determine the enzymatic substrate specificity of this and other novel peptide sequences. We will move beyond simple screening to establish a self-validating workflow that encompasses initial discovery, cleavage site identification, and in-depth kinetic characterization. The causality behind each experimental choice is detailed, empowering researchers to not only execute protocols but also to interpret the resulting data with confidence and authority.

Foundational Analysis of the AC-SQNY-OH Peptide

Before any enzymatic assay is initiated, a thorough in-silico analysis of the substrate itself is critical. This foundational step informs experimental design and helps to formulate initial hypotheses.

The peptide consists of an acetylated (Ac) N-terminus, which blocks degradation by most aminopeptidases and mimics the N-terminus of a protein, and a free carboxyl (-OH) C-terminus. The core sequence is composed of four amino acids with distinct properties.

Table 1: Physicochemical Properties of Amino Acids in AC-SQNY-OH

| Position | Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property | Potential Role in Binding |

| P4 | Serine | Ser | S | Polar, uncharged, hydroxyl group | Can act as a hydrogen bond donor/acceptor.[4][5] |

| P3 | Glutamine | Gln | Q | Polar, uncharged, amide group | Can act as a hydrogen bond donor/acceptor.[4][5] |

| P2 | Asparagine | Asn | N | Polar, uncharged, amide group | Similar to Glutamine, involved in hydrogen bonding.[4][5] |

| P1 | Tyrosine | Tyr | Y | Aromatic, polar, hydroxyl group | Can engage in hydrophobic, pi-stacking, and hydrogen bonding interactions. |

The sequence is predominantly polar and hydrophilic, suggesting that any interacting enzyme will likely have a binding pocket capable of forming multiple hydrogen bonds.

A primary reason for a structured investigation is the peptide's divergence from established cleavage motifs:

-

Caspases: Typically require an Aspartic Acid (Asp) at the P1 position (e.g., DEVD for Caspase-3).[6][7] AC-SQNY-OH lacks this critical residue.

-

Granzyme B: A serine protease with a strong preference for Asp at P1.[6][8] While its extended specificity at P2-P4 is somewhat broad, the absence of P1-Asp makes it an unlikely high-affinity substrate.[3]

-

Trypsin-like Serine Proteases: Cleave after basic residues like Lysine (Lys) or Arginine (Arg).[9] None are present.

-

Chymotrypsin-like Proteases: Prefer large, hydrophobic, or aromatic residues at P1, such as Phenylalanine (Phe), Tryptophan (Trp), or Tyrosine (Tyr). The C-terminal Tyr in AC-SQNY-OH makes it a potential candidate for cleavage by a chymotrypsin-like enzyme, but cleavage would occur C-terminal to the Tyr, which is not possible in this free-acid peptide. Cleavage before Tyr (i.e., after Asn) is not a canonical chymotrypsin recognition pattern.

This analysis establishes the core scientific problem: AC-SQNY-OH is a non-obvious substrate, necessitating an unbiased, systematic screening approach rather than a targeted, hypothesis-driven one.

A Validated Workflow for Specificity Determination

The following workflow is designed as a self-validating cascade, where the results of each stage inform and justify the next. This structure ensures that resources are spent on characterizing genuine enzymatic interactions.

Caption: A systematic workflow for novel substrate characterization.

Causality: The lack of an obvious enzymatic target necessitates an unbiased screen against a diverse panel of proteases. The goal is not to measure precise kinetics but to efficiently identify potential interactions from a wide range of mechanistic classes (serine, cysteine, metallo-, etc.).

Experimental Protocol:

-

Substrate Preparation: Synthesize or procure a fluorescently-quenched (FQ) version of the peptide, such as (Fluorophore)-Ser-Gln-Asn-Tyr-(Quencher). Alternatively, a label-free HPLC-based method can be used.

-

Protease Panel: Assemble a panel of proteases including, but not limited to: Trypsin, Chymotrypsin, Elastase, Proteinase K, Papain, Caspases (-3, -7, -8), Granzyme B, Cathepsins, Kallikreins, and various Matrix Metalloproteinases (MMPs).

-

Assay Setup (96-well plate format):

-

To each well, add 50 µL of the respective protease diluted in its optimal assay buffer.

-

Include a "no enzyme" control for measuring background signal.

-

Include a "positive control" enzyme with a known substrate to ensure general assay viability.

-

Initiate the reaction by adding 50 µL of the FQ-SQNY substrate solution (final concentration ~10-20 µM).

-

-

Data Acquisition: Monitor the increase in fluorescence over time (e.g., every 5 minutes for 1-2 hours) at the appropriate excitation/emission wavelengths for the chosen fluorophore.[10]

-

Data Analysis: Calculate the initial reaction velocity (slope of fluorescence vs. time) for each protease. Express results as Relative Fluorescence Units per minute (RFU/min).

Trustworthiness: This screening method is self-validating through the inclusion of negative (no enzyme) and positive (known enzyme/substrate pair) controls. A "hit" is identified as any enzyme that produces a signal significantly above the background.

Causality: An initial hit could be an artifact or a result of a contaminating protease in a commercial enzyme preparation. Validation with dose-response and time-course experiments is essential to confirm that the observed activity is directly attributable to the specific enzyme .

Experimental Protocol:

-

Enzyme Titration: Using the most promising "hit" enzyme(s) from the screen, set up reactions with a fixed substrate concentration (e.g., 20 µM) and a serial dilution of the enzyme. A genuine interaction will show a clear dependence of reaction rate on enzyme concentration.

-

Time Course: Perform the assay over an extended period (e.g., 4-6 hours) to ensure the observed signal is not a short-lived artifact and to observe the full reaction progress curve.

-

Inhibitor Confirmation: If a known, specific inhibitor for the hit protease exists (e.g., a specific caspase or MMP inhibitor), pre-incubating the enzyme with this inhibitor should abolish the signal. This is a powerful confirmation of specificity.

Causality: Knowing that an enzyme cleaves the substrate is insufficient; knowing where it cleaves is paramount for understanding its specificity. This defines the P1 residue and provides the mechanistic basis for the interaction. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for this determination.

Sources

- 1. biopioneer.com.tw [biopioneer.com.tw]

- 2. scbt.com [scbt.com]

- 3. Definition and redesign of the extended substrate specificity of granzyme B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. CellEvent Caspase-3 Substrate and the Multiplex Analysis of Apoptosis | Thermo Fisher Scientific - BR [thermofisher.com]

- 8. rupress.org [rupress.org]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. Protease Activity Assay Kit (Fluorometric - Green) (ab112152) | Abcam [abcam.com]

Mechanistic Profiling of Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) in Viral Maturation Pathways: A Technical Guide for Antiviral Drug Development

Executive Summary

The rational design of antiviral therapeutics relies heavily on understanding the precise structural and thermodynamic interactions between viral enzymes and their natural substrates. Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) is a synthetic tetrapeptide that mirrors the N-terminal cleavage product of the Human Immunodeficiency Virus type 1 (HIV-1) Gag polyprotein at the Matrix/Capsid (MA/CA) junction[1].

As a Senior Application Scientist specializing in peptidomimetic drug development, I utilize Ac-SQNY-OH not merely as a biochemical byproduct, but as a highly specific product inhibitor and a structural probe. By mapping how this peptide occupies the S1–S4 subsites of the HIV-1 protease active site, researchers can decode the enzymatically competent conformations required for competitive inhibition, directly informing the development of next-generation transition-state analogs[2].

Molecular Architecture & Biochemical Identity

To utilize Ac-SQNY-OH effectively in cellular assays, one must understand its structural rationale. The peptide sequence is derived from the natural HIV-1 PR cleavage site (SQNY↓PIVQ)[1].

-

Sequence: Acetyl-Serine-Glutamine-Asparagine-Tyrosine-OH

-

CAS Number: 129521-68-2[3]

-

Molecular Weight: 552.53 Da[3]

-

Chemical Formula: C₂₃H₃₂N₆O₁₀[3]

Causality in Structural Design: Why use the acetylated (Ac) and free-acid (OH) form? In native viral processing, the SQNY sequence is embedded within the continuous Pr55Gag polyprotein. The N-terminal acetyl group is synthetically added to mimic the upstream peptide backbone, which prevents rapid degradation by exopeptidases in complex cellular lysates and satisfies the critical hydrogen-bonding network required for engagement with the S4 subsite of the protease[2]. The C-terminal hydroxyl (OH) mimics the newly formed carboxy-terminus post-cleavage.

Mechanistic Role in Viral Maturation Pathways

The HIV-1 Gag Processing Cascade

During the late stages of the HIV-1 replication cycle, the viral protease must cleave the Pr55Gag polyprotein at highly specific junctions to trigger the maturation of the virion into an infectious particle. The MA/CA junction (SQNY↓PIVQ) is one of the primary targets[1].

Structural Basis of Product Inhibition

Aspartic proteases like HIV-1 PR utilize two catalytic aspartic acid residues (Asp25 and Asp25') to activate a water molecule, which attacks the scissile peptide bond[4]. Following hydrolysis, the enzyme must release the N-terminal (SQNY) and C-terminal (PIVQ) products to process the next substrate.

However, Ac-SQNY-OH retains a significant binding affinity for the active site. Isotope exchange studies (

HIV-1 Gag polyprotein cleavage at the MA/CA junction and subsequent product inhibition.

Experimental Methodologies & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In Vitro FRET-Based HIV-1 Protease Cleavage Assay

This protocol measures the competitive inhibition of HIV-1 PR by Ac-SQNY-OH using an internally quenched fluorogenic substrate (e.g., DABCYL-SQNYPIV-EDANS)[5].

Self-Validation Control: Always run a parallel assay using a catalytically inactive D25N HIV-1 PR mutant to confirm that fluorescence generation is strictly dependent on active-site proteolytic cleavage, ruling out auto-hydrolysis or background fluorescence.

-

Buffer Preparation: Prepare the reaction buffer (0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.0). Causality: HIV-1 PR is an aspartic protease; pH 5.0 ensures the optimal protonation state of the Asp25/Asp25' catalytic dyad[4].

-

Enzyme Equilibration: Dilute recombinant HIV-1 PR to a final concentration of 10 nM in the reaction buffer. Incubate at 37°C for 10 minutes to ensure dimer stabilization.

-

Inhibitor Titration: Prepare serial dilutions of Ac-SQNY-OH (0 µM to 500 µM) in DMSO. Add 2 µL of each dilution to 96-well black microplates. Keep final DMSO concentration ≤2% to prevent enzyme denaturation.

-

Reaction Initiation: Add the fluorogenic substrate (final concentration 5 µM) to the wells to initiate the reaction.

-

Kinetic Readout: Continuously monitor fluorescence (Excitation: 340 nm / Emission: 490 nm) for 30 minutes at 37°C.

-

Data Analysis: Calculate the initial velocity (

) from the linear portion of the fluorescence curve. Plot

Step-by-step FRET-based in vitro workflow for evaluating HIV-1 protease product inhibition.

Protocol 2: Crystallographic Profiling of Protease-Product Complexes

To design better drugs, structural biologists co-crystallize HIV-1 PR with Ac-SQNY-OH to map the binding pocket[2].

-

Complex Formation: Incubate 2 mg/mL HIV-1 PR with a 10-fold molar excess of Ac-SQNY-OH to ensure complete active site saturation.

-

Hanging-Drop Vapor Diffusion: Mix 2 µL of the protein-inhibitor complex with 2 µL of reservoir solution (e.g., 1.5 M NaCl, 0.1 M MES pH 6.0).

-

Diffraction & Refinement: Harvest crystals after 3–5 days, cryoprotect in 20% glycerol, and collect X-ray diffraction data. The resulting electron density maps will unambiguously define the conformation of the P1-P4 residues within the active site cleft.

Quantitative Data & Kinetic Parameters

Understanding the kinetic baseline of Ac-SQNY-OH compared to natural substrates and advanced therapeutics is crucial for evaluating drug efficacy.

| Ligand / Compound | Classification | Target | Kinetic Parameter | Value | Reference |

| Ac-SQNY-OH | Product Inhibitor | HIV-1 Protease | ~Millimolar range | [2] | |

| SQNY/PIVQ | Natural Substrate | HIV-1 Protease | High efficiency | [1] | |

| Ac-SLNF-OH | Product Inhibitor | HIV-1 Protease | ~Millimolar range | [2] | |

| Darunavir | Transition-State Analog | HIV-1 Protease | Picomolar range | [4] |

Implications for Drug Development

The study of Ac-SQNY-OH is a foundational pillar in the rational design of antiretroviral therapies. Because product inhibitors like Ac-SQNY-OH bind with millimolar affinity[2], they serve as structural templates. By analyzing how the Tyrosine (P1) and Asparagine (P2) residues interact with the protease flaps and the catalytic aspartates, medicinal chemists can design non-cleavable transition-state isosteres (e.g., hydroxyethylene or hydroxyethylamine scaffolds).

This evolutionary drug design process—moving from weak peptide product inhibitors to highly potent, non-peptidic transition-state analogs like Darunavir[4]—highlights the critical importance of utilizing peptides like Ac-SQNY-OH to decode viral enzyme mechanics.

References

Sources

- 1. HIV-1 Protease Uses Bi-Specific S2/S2’ Subsites To Optimize Cleavage of Two Classes of Target Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 129521-68-2 CAS Manufactory [m.chemicalbook.com]

- 4. The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ser-Gln-Asn-Tyr-Pro-Ile-Val | C37H57N9O12 | CID 476654 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of Ac-Ser-Gln-Asn-Tyr-OH

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Synthetic Immunomodulator

The tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH represents a rationally designed synthetic peptide with the potential for significant immunomodulatory activity. In the absence of a specific designated name or extensive published literature on this exact sequence, this guide provides a foundational framework for its investigation. We will dissect the peptide based on its constituent components and propose a primary hypothetical mechanism of action centered on the modulation of critical signaling pathways in immune cells. This document will serve as a technical manual, offering both theoretical underpinnings and practical experimental designs to elucidate its biological function.

The choice of amino acids and their modifications are deliberate. The N-terminal acetylation and the C-terminal tyrosine are key features that suggest a role in modulating intracellular signaling cascades, particularly those reliant on phosphorylation events. This guide will, therefore, focus on the hypothesis that Ac-Ser-Gln-Asn-Tyr-OH acts as a modulator of tyrosine phosphorylation-dependent signaling pathways in immune cells.

Part 1: Molecular Architecture and Rationale for Design

The structure of Ac-Ser-Gln-Asn-Tyr-OH is fundamental to its proposed function. Each component has been selected for specific biochemical properties that contribute to its overall potential mechanism of action.

The Significance of N-Terminal Acetylation

The acetylation of the N-terminal serine residue is a critical modification that confers several advantageous properties to the peptide.[1][2][3]

-

Enhanced Stability: The acetyl group protects the peptide from degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus. This modification increases the peptide's half-life in biological systems.[2]

-

Neutralization of Charge: Acetylation removes the positive charge from the N-terminal amino group.[1][2] This can alter the peptide's overall electrostatic profile, potentially enhancing its ability to permeate cell membranes and interact with intracellular targets.[2]

-

Biomimicry: A significant portion of eukaryotic proteins are naturally N-terminally acetylated.[1][3] This modification can therefore make the synthetic peptide more closely resemble a native protein fragment, potentially improving its interaction with cellular machinery.

The Role of the Constituent Amino Acids

The amino acid sequence (Ser-Gln-Asn-Tyr) provides the peptide with a specific combination of polarity and reactive functional groups.

-

Serine (Ser): A polar, uncharged amino acid containing a hydroxyl (-OH) group. This hydroxyl group is a potential site for O-linked glycosylation or, more importantly for our proposed mechanism, phosphorylation by serine/threonine kinases. While our primary hypothesis focuses on tyrosine, the presence of serine offers an alternative or complementary site for regulatory modifications.[4]

-

Glutamine (Gln) and Asparagine (Asn): These are polar, uncharged amino acids characterized by their amide side chains. These side chains are capable of forming hydrogen bonds, which can be crucial for the peptide's conformation and its interaction with target proteins.[5] The specific positioning of these residues can influence the peptide's solubility and aggregation properties.[6]

-

Tyrosine (Tyr): This aromatic amino acid is the cornerstone of our proposed mechanism. Its phenolic hydroxyl group is a primary substrate for tyrosine kinases, enzymes that play a pivotal role in the signal transduction of immune cells.[7][8][9][10] The phosphorylation of tyrosine residues is a fundamental switch that can activate or deactivate signaling pathways controlling cell proliferation, differentiation, and cytokine release.[7][9][10]

| Component | Key Feature | Implication for Mechanism of Action |

| Ac- (Acetyl group) | N-terminal cap | Increased stability, altered charge, biomimicry |

| Serine (Ser) | Hydroxyl group | Potential phosphorylation site, hydrogen bonding |

| Glutamine (Gln) | Amide group | Hydrogen bonding, structural conformation |

| Asparagine (Asn) | Amide group | Hydrogen bonding, structural conformation |

| Tyrosine (Tyr) | Phenolic hydroxyl group | Primary site for phosphorylation , aromatic interactions |

| -OH (Carboxyl group) | C-terminal | Provides a negative charge at physiological pH |

Part 2: A Proposed Mechanism of Action - Modulation of Tyrosine Phosphorylation

We hypothesize that Ac-Ser-Gln-Asn-Tyr-OH functions as a modulator of immune cell activity by interfering with or promoting tyrosine phosphorylation-dependent signaling cascades. This can occur through several potential mechanisms:

-

Direct Substrate: The peptide itself may act as a substrate for tyrosine kinases or a decoy for tyrosine phosphatases.

-

Allosteric Modulator: The peptide could bind to a kinase or phosphatase at a site other than the active site, altering its enzymatic activity.

-

Disruption of Protein-Protein Interactions: The peptide might mimic a protein domain involved in signaling, thereby disrupting the formation of signaling complexes that rely on phosphotyrosine-binding domains (e.g., SH2 domains).

A plausible signaling pathway that could be influenced by this peptide is the T-cell receptor (TCR) signaling cascade, which is heavily reliant on tyrosine phosphorylation.

Caption: Proposed modulation of the T-cell receptor (TCR) signaling pathway by Ac-Ser-Gln-Asn-Tyr-OH.

Part 3: Experimental Validation of the Proposed Mechanism

To investigate the immunomodulatory effects and the proposed mechanism of action of Ac-Ser-Gln-Asn-Tyr-OH, a series of in vitro experiments should be conducted. The following protocols are designed to be self-validating and provide a clear path to understanding the peptide's function.

Workflow for Investigating Peptide Activity

Caption: A stepwise experimental workflow to characterize the mechanism of action of Ac-Ser-Gln-Asn-Tyr-OH.

Protocol: Immune Cell Proliferation Assay (CFSE Staining)

This protocol assesses the effect of the peptide on the proliferation of T-lymphocytes.

Objective: To determine if Ac-Ser-Gln-Asn-Tyr-OH enhances or inhibits T-cell proliferation in response to stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Ac-Ser-Gln-Asn-Tyr-OH (stock solution in DMSO or water)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS and incubate on ice for 5 minutes.

-

Wash the cells three times with complete RPMI medium.

-

Resuspend the cells at 1x10^6 cells/mL in complete RPMI medium.

-

Plate 100 µL of cell suspension per well in a 96-well plate.

-

Add 50 µL of medium containing the desired concentrations of Ac-Ser-Gln-Asn-Tyr-OH (e.g., 0.1, 1, 10, 100 µM) or vehicle control.

-

Add 50 µL of medium containing a T-cell stimulus (e.g., PHA at 5 µg/mL) or medium alone (unstimulated control).

-

Incubate for 72-96 hours at 37°C, 5% CO2.

-

Harvest cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the fluorescence intensity in the FITC channel.

Data Analysis: Proliferation is indicated by a serial halving of CFSE fluorescence intensity as cells divide. Quantify the percentage of divided cells and the proliferation index.

Protocol: Analysis of Tyrosine Phosphorylation by Western Blot

This protocol directly assesses the impact of the peptide on the phosphorylation of intracellular signaling proteins.

Objective: To determine if Ac-Ser-Gln-Asn-Tyr-OH alters the global or specific tyrosine phosphorylation profile of immune cells upon stimulation.

Materials:

-

Jurkat T-cells or isolated primary T-cells

-

RPMI-1640 medium

-

Anti-CD3 antibody (OKT3)

-

Ac-Ser-Gln-Asn-Tyr-OH

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and membranes

-

Primary antibodies: anti-phosphotyrosine (pY20 or 4G10), anti-p-ZAP70, anti-ZAP70, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture Jurkat T-cells to a density of 1-2x10^6 cells/mL.

-

Starve cells in serum-free RPMI for 2-4 hours.

-

Pre-treat cells with various concentrations of Ac-Ser-Gln-Asn-Tyr-OH or vehicle for 1 hour.

-

Stimulate cells with soluble anti-CD3 antibody (10 µg/mL) for 2, 5, and 10 minutes.

-

Immediately lyse the cells in ice-cold RIPA buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatants using a BCA assay.

-

Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with primary antibody (e.g., anti-phosphotyrosine) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash and develop with a chemiluminescent substrate. Image the blot.

-

Strip and re-probe the membrane for total protein and loading controls (e.g., β-actin).

Data Analysis: Compare the intensity of phosphotyrosine bands between untreated, peptide-treated, and stimulated samples to identify changes in the phosphorylation status of key signaling proteins.

Part 4: Concluding Remarks and Future Directions

This guide has outlined a scientifically rigorous approach to characterizing the mechanism of action of Ac-Ser-Gln-Asn-Tyr-OH. The proposed hypothesis, centered on the modulation of tyrosine phosphorylation, is strongly supported by the peptide's molecular structure. The provided experimental protocols offer a clear and logical path for testing this hypothesis.

Successful validation of this mechanism would position Ac-Ser-Gln-Asn-Tyr-OH as a promising candidate for further development as a therapeutic immunomodulator. Future studies could involve identifying the specific kinase or phosphatase targets through in vitro kinase assays and exploring its efficacy in in vivo models of immune-related diseases.

References

-

Tyrosine phosphorylation in immune cells: direct and indirect effects on toll-like receptor-induced proinflammatory cytokine production. PubMed. [Link]

-

Synthetic peptide immunogens as vaccines. PubMed. [Link]

-

A Novel Tyrosine Kinase Axis in Innate Immune Signaling. PMC. [Link]

-

Should My Peptide Be Acetylated?. LifeTein. [Link]

-

Synthetic peptides as valuable and versatile tools for research: our 20 year journey in Chile. Biological Research. [Link]

-

The immunomodulatory activity of tetra- and tripeptides of tuftsin-kentsin group. PubMed. [Link]

-

Synthetic Peptides as Vaccine Candidates: The Safe, Stable and Efficient Solution. Novoprolabs. [Link]

-

Modulation of TCR Signaling by Tyrosine Phosphatases: From Autoimmunity to Immunotherapy. Frontiers in Immunology. [Link]

-

Importance of tyrosine phosphorylation for transmembrane signaling in plants. Biochemical Journal. [Link]

-

Reciprocal regulation of lymphocyte activation by tyrosine kinases and phosphatases. Journal of Clinical Investigation. [Link]

-

N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular. Bio-Synthesis. [Link]

-

N-terminal acetylation. Wikipedia. [Link]

-

New Generation Peptide-Based Vaccine Prototype. IntechOpen. [Link]

-

Approaches to Improve Chemically Defined Synthetic Peptide Vaccines. Frontiers in Immunology. [Link]

-

Illuminating the impact of N-terminal acetylation: from protein to physiology. Nature Communications. [Link]

-

Immunomodulatory properties of certain amino acids influence the immunostimulating properties of specific peptides. PubMed. [Link]

-

The immunomodulatory properties of low-molecular tri- and tetrapeptides. PubMed. [Link]

-

Immune Enhancement by the Tetra-Peptide Hydrogel as a Promising Adjuvant for an H7N9 Vaccine against Highly Pathogenic H7N9 Virus. PMC. [Link]

-

Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study. RSC Advances. [Link]

-

Immunomodulatory properties of certain amino acids influence the immunostimulating properties of specific peptides. ScienceDirect. [Link]

-

Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides: Definition, Deployment in Nature, Implications for Peptide Design and Therapeutic Potential. MDPI. [Link]

-

Research Progress of Radiolabeled Asn-Gly-Arg (NGR) Peptides for Imaging and Therapy. Cancer Biotherapy and Radiopharmaceuticals. [Link]

-

Evaluation of antimicrobial and anticancer activities of three peptides identified from the skin secretion of Hylarana latouchii. Queen's University Belfast. [Link]

-

Synthesis and biological assays of a peptide from a tuberculin-active protein. PMC. [Link]

-

Amino Acids and Peptides. Doctor 2019. [Link]

-

2.2: Structure & Function - Amino Acids. Biology LibreTexts. [Link]

-

Amino Acid Abbreviations Table. Aapptec. [Link]

-

Peptides & Proteins. Michigan State University Department of Chemistry. [Link]

-

Amino acid structure and classifications. Khan Academy. [Link]

Sources

- 1. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 2. lifetein.com [lifetein.com]

- 3. N-terminal acetylation - Wikipedia [en.wikipedia.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Khan Academy [khanacademy.org]

- 6. Synthesis and biological assays of a peptide from a tuberculin-active protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tyrosine phosphorylation in immune cells: direct and indirect effects on toll-like receptor-induced proinflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Tyrosine Kinase Axis in Innate Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Modulation of TCR Signaling by Tyrosine Phosphatases: From Autoimmunity to Immunotherapy [frontiersin.org]

- 10. JCI - Reciprocal regulation of lymphocyte activation by tyrosine kinases and phosphatases [jci.org]

Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH): Physicochemical Profiling, Proteolytic Mechanisms, and Analytical Applications

Executive Summary

As a Senior Application Scientist, evaluating synthetic peptides requires moving beyond basic sequence data to understand the physicochemical causality that drives their behavior in vitro. Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH, CAS: 129521-68-2) is an N-acetylated tetrapeptide of profound significance in both structural virology and analytical chemistry.

Biologically, it represents the P4-P1 residues of the HIV-1 Gag polyprotein cleavage site at the p17/p24 (Matrix/Capsid) junction. Because it mimics the native substrate but lacks a scissile bond, it functions as a targeted product inhibitor of HIV-1 protease . Analytically, its highly polar nature (driven by Ser, Gln, and Asn) makes it an ideal hydrophilic benchmark in complex mass spectrometry calibrations, such as Solid-Phase Extraction-Gradient Elution-Mass Spectrometry (SPE-GEMS) .

This whitepaper deconstructs the physical properties, binding mechanics, and self-validating experimental protocols associated with Ac-SQNY-OH.

Physicochemical Profiling & Structural Causality

To utilize Ac-SQNY-OH effectively, one must understand how its atomic composition dictates its macroscopic behavior. The N-terminal acetylation removes the positive charge of the free amine, neutralizing the peptide and allowing it to mimic an internal protein sequence.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Scientific Causality / Significance |

| Sequence | Ac-Ser-Gln-Asn-Tyr-OH | Mimics the P4-P1 region of the HIV-1 Gag MA/CA junction. |

| CAS Number | 129521-68-2 | Standardized identifier for high-throughput screening libraries . |

| Molecular Weight | 552.54 g/mol | Ideal low-mass range for ESI-MS calibration and microchip SPE. |

| Molecular Formula | C23H32N6O10 | High oxygen/nitrogen ratio drives extreme polarity and water solubility. |

| Hydrophobicity | ~25% Hydrophobic | Polar side chains dictate poor retention on C18, causing early gradient elution. |

Table 2: Amino Acid Causality Profile (S4-S1 Pocket Binding)

| Residue | Position | Chemical Nature | Role in Protease Binding / Analytical Behavior |

| Acetyl | N-Terminus | Hydrophobic Cap | Prevents exopeptidase degradation; mimics upstream Gag polyprotein backbone. |

| Serine | P4 | Polar, uncharged | Forms critical hydrogen bonds with the S4 pocket of HIV-1 PR. |

| Glutamine | P3 | Polar, uncharged | Interacts with the S3 subsite; highly hydrophilic. |

| Asparagine | P2 | Polar, uncharged | Dictates substrate specificity via S2 pocket hydrogen bonding. |

| Tyrosine | P1 | Aromatic, amphipathic | Fits into the hydrophobic S1 pocket; provides the only significant hydrophobic anchor. |

Mechanistic Biology: HIV-1 Protease Interaction

HIV-1 protease is a homodimeric aspartyl protease responsible for maturing the virus by cleaving the Gag and Gag-Pol polyproteins. The cleavage at the Matrix/Capsid (MA/CA) junction relies on the recognition of the SQNY / PIVQ sequence.

The Causality of Inhibition: Why does Ac-SQNY-OH act as an inhibitor? When synthetic substrates like Ac-SQNY-PIVQ are cleaved by the enzyme, Ac-SQNY-OH is released as the N-terminal product. Because its sequence perfectly matches the S4-S1 binding pockets, it can re-bind to the active site. However, because it terminates in a carboxyl group (-OH) rather than a scissile peptide bond, the catalytic aspartate residues (Asp25, Asp25') cannot perform hydrolysis. This traps the enzyme in a non-productive state, resulting in competitive product inhibition .

Fig 1: HIV-1 protease cleavage of the MA/CA junction and subsequent product inhibition by Ac-SQNY-OH.

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must be designed as a self-validating system. A protocol without internal controls is merely a recipe; a self-validating protocol is an assay.

Protocol 1: HIV-1 Protease Cleavage & Product Inhibition Assay

Objective: To determine the inhibitory constant (

-

Buffer Preparation: Prepare 50 mM Sodium Acetate (pH 4.7), 1 M NaCl, 1 mM EDTA, and 1 mM DTT. Logic: EDTA chelates divalent cations, disabling contaminating metalloproteases and ensuring observed activity is strictly aspartyl-driven.

-

Reagent Assembly:

-

Enzyme: 10 nM recombinant HIV-1 PR.

-

Substrate: 5 µM Dabcyl-Gaba-SQNY-PIVQ-Edans (FRET substrate).

-

Inhibitor: Titrate Ac-SQNY-OH from 0.1 µM to 50 µM.

-

-

Reaction Initiation: Pre-incubate the enzyme and Ac-SQNY-OH for 10 minutes at 37°C, then initiate the reaction by adding the FRET substrate.

-

Data Acquisition: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 30 minutes to calculate initial velocity (

). -

Self-Validation Logic:

-

Positive Control: Include a parallel well with 1 µM Saquinavir (a known transition-state analog). If Saquinavir fails to halt fluorescence, the enzyme is degraded.

-

Negative Control: A "No Enzyme" well must show zero fluorescence increase, validating that the substrate is not spontaneously hydrolyzing.

-

Protocol 2: Microchip SPE-GEMS Hydrophobicity Calibration

Objective: Utilizing Ac-SQNY-OH to validate the lower bounds of a stepwise methanol gradient in Solid-Phase Extraction-Gradient Elution-Mass Spectrometry . Causality: Because Ac-SQNY-OH is only 25% hydrophobic, it interacts weakly with C18 stationary phases. It requires very low organic solvent concentrations to elute, making it a perfect marker for early-gradient integrity.

-

Microchip Preparation: Load C18-coated magnetic beads (Mbs) into the trapping chamber of the microchip.

-

Sample Loading: Inject a multiplexed peptide mixture containing 25 nM each of Ac-SQNY-OH (25% hydrophobic), TVSFNF (50% hydrophobic), and MRFA (75% hydrophobic) at 40 µL/h.

-

Desalting Wash: Flush with 1 mM NaCl in

. Logic: Removes salts that cause ion suppression in ESI-MS. The C18 beads retain the peptides. -

Stepwise Gradient Elution: Apply an eluent mixture (MeOH /

/ 1% -

ESI-MS Detection: Monitor the specific

values for the three peptides. -

Self-Validation Logic: The system validates itself via retention time causality. Ac-SQNY-OH must elute first (at ~5-10% MeOH). TVSFNF must elute mid-gradient, and MRFA must elute last (>30% MeOH). If Ac-SQNY-OH is missing, the desalting wash was too harsh; if MRFA elutes early, the C18 phase is compromised.

Fig 2: Self-validating SPE-GEMS workflow utilizing Ac-SQNY-OH for gradient elution calibration.

References

-

Analytical Chemistry. "Microchip Emitter for Solid-Phase Extraction−Gradient Elution−Mass Spectrometry." American Chemical Society (ACS), 2013, 85, 6254−6263. Available at:[Link]

An In-depth Technical Guide to the Evaluation of Ac-Ser-Gln-Asn-Tyr-OH as a Putative Protease Substrate

Abstract

The tetrapeptide Acetyl-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) is a synthetic peptide of interest in various biochemical contexts. While its primary documented application lies outside the realm of enzymology, its structure, featuring a C-terminal tyrosine residue, presents a potential recognition site for specific classes of proteases. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate Ac-Ser-Gln-Asn-Tyr-OH as a protease substrate. It moves beyond a simple description of the peptide, offering a detailed analysis of its potential enzymatic susceptibility based on established principles of protease-substrate interactions. Furthermore, this document furnishes a complete, field-proven experimental workflow, from initial screening to detailed kinetic characterization, enabling laboratories to systematically investigate and validate the peptide's role, if any, as a protease substrate.

Introduction: The Scientific Rationale for Investigation

Proteases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides, a process known as proteolysis.[1][2][3] This action is not random; it is a highly specific event central to countless physiological processes, including digestion, blood clotting, immune response, and programmed cell death.[1][2] The specificity of a protease is dictated by its active site, which recognizes a particular sequence of amino acids flanking the scissile bond (the bond to be cleaved).[4][5]

The peptide Ac-Ser-Gln-Asn-Tyr-OH possesses a sequence that merits investigation as a potential substrate for certain proteases. The C-terminal tyrosine (Tyr) residue is a key feature, as many proteases exhibit a preference for cleaving after aromatic or bulky hydrophobic residues.[4] This guide provides the theoretical foundation and practical methodologies to test the hypothesis that Ac-Ser-Gln-Asn-Tyr-OH can be recognized and cleaved by one or more proteases.

Physicochemical and Structural Analysis of Ac-Ser-Gln-Asn-Tyr-OH

A thorough understanding of the peptide's constituent amino acids is fundamental to predicting its potential interactions with proteases. The sequence is N-terminally acetylated and has a free carboxyl group at the C-terminus.

| Position | Residue | 3-Letter Code | 1-Letter Code | Side Chain Properties | Potential Role in Substrate Recognition |

| Ac- | N-terminus | Ac | - | Acetyl group | Blocks exopeptidase activity targeting the N-terminus; provides a neutral, slightly hydrophobic character. |

| P4 | Serine | Ser | S | Polar, uncharged, contains a hydroxyl group | Can form hydrogen bonds with the protease active site.[6] |

| P3 | Glutamine | Gln | Q | Polar, uncharged, contains an amide group | Can act as a hydrogen bond donor/acceptor.[6] |

| P2 | Asparagine | Asn | N | Polar, uncharged, contains an amide group | Similar to Gln, can engage in hydrogen bonding within the protease subsite.[6] |

| P1 | Tyrosine | Tyr | Y | Aromatic, polar (due to hydroxyl group) | Key recognition site for chymotrypsin-like proteases; the phenolic hydroxyl group can be a critical interaction point.[] |

| -OH | C-terminus | -OH | - | Free carboxyl group | Provides a negative charge at physiological pH; may influence binding to the protease active site. |

Table 1: Properties of the constituent residues of Ac-Ser-Gln-Asn-Tyr-OH and their potential influence on protease recognition, based on the Schechter and Berger nomenclature where the scissile bond is assumed to be C-terminal to the P1 residue.[4][5]

The peptide is composed of polar amino acids, with the exception of the bulky aromatic side chain of tyrosine. This suggests that if it is a substrate, the recognizing protease will likely have subsites capable of accommodating polar and hydrogen-bonding side chains in the P2-P4 positions, with a pronounced S1 pocket that favorably binds tyrosine.

Theoretical Protease Susceptibility

The primary determinant for cleavage is the P1 residue.[4] Tyrosine at the P1 position is a classic recognition motif for serine proteases of the chymotrypsin family.

-

Chymotrypsin: Preferentially cleaves peptide bonds C-terminal to large hydrophobic and aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.

-

Proteinase K: Exhibits broad specificity but preferentially cleaves at aliphatic or aromatic amino acid residues.[4]

-

Other Potential Proteases: While less common, certain metalloproteases or cysteine proteases might also exhibit activity, depending on the influence of the P2-P4 residues.

The sequence preceding tyrosine (Gln-Asn) is polar. While chymotrypsin's S1 pocket is the primary driver of specificity, the S2 and S3 pockets can influence the rate of catalysis. The presence of polar residues in P2 and P3 might lead to lower catalytic efficiency compared to an ideal substrate with hydrophobic residues in those positions for some enzymes.

Experimental Workflow for Substrate Validation

This section provides a detailed, step-by-step methodology for determining if Ac-Ser-Gln-Asn-Tyr-OH is a protease substrate.

Peptide Synthesis and Quality Control

The peptide must first be synthesized and purified. Solid-phase peptide synthesis (SPPS) using an Fmoc/t-Bu strategy is a standard method.[8]

Protocol 1: Peptide Quality Control

-

Mass Spectrometry: Confirm the molecular weight of the synthesized peptide using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry to ensure the correct sequence was assembled.

-

Purity Analysis: Assess the purity of the peptide stock using High-Performance Liquid Chromatography (HPLC). A purity of >95% is required for accurate kinetic studies.

-

Quantification: Accurately determine the peptide concentration. This can be done via UV absorbance at 274 nm, utilizing the molar extinction coefficient of tyrosine, or through amino acid analysis for highest accuracy.[]

Phase 1: Protease Screening Assay

The initial step is to screen a panel of commercially available proteases to identify any that cleave the peptide. An HPLC-based assay is robust as it directly measures the disappearance of the substrate and the appearance of cleavage products.

Protocol 2: HPLC-Based Protease Screening

-

Reagent Preparation:

-

Substrate Stock: Prepare a 10 mM stock solution of Ac-Ser-Gln-Asn-Tyr-OH in a suitable solvent (e.g., water or DMSO, depending on solubility) and store at -20°C.

-

Protease Panel: Reconstitute a panel of proteases (e.g., Chymotrypsin, Trypsin (as a negative control), Proteinase K, Elastase, Papain, Thermolysin) according to the manufacturer's instructions in their respective optimal assay buffers.

-

Assay Buffers: Prepare appropriate buffers for each protease to ensure optimal activity (e.g., Tris-HCl with CaCl₂ for chymotrypsin).

-

-

Reaction Setup:

-

For each protease, set up a reaction in a microcentrifuge tube:

-

Assay Buffer: X µL

-

Substrate (from stock): to a final concentration of 200 µM

-

Protease: to a final concentration of 10-100 nM

-

-

Prepare a "No Enzyme" control containing only buffer and substrate.

-

Incubate all tubes at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Time-Point Analysis:

-

At time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of each reaction and quench it by adding an equal volume of a strong acid (e.g., 10% Trifluoroacetic Acid - TFA).

-

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC (RP-HPLC) using a C18 column.

-

Monitor the elution profile at 220 nm (for the peptide backbone) and 274 nm (for the tyrosine side chain).

-

Positive Result: A positive "hit" is identified by a decrease in the peak area of the full-length substrate (Ac-Ser-Gln-Asn-Tyr-OH) over time and the corresponding appearance of new product peaks.

-

Phase 2: Cleavage Site Determination

For any positive hits from the screening phase, the exact cleavage site must be confirmed.

Protocol 3: Mass Spectrometry for Cleavage Site Mapping

-

Scale up the positive reaction from Protocol 2 to generate sufficient product for analysis.

-

Purify the cleavage products using the same HPLC method.

-

Analyze the purified product peaks by ESI-MS.

-

Expected Result: If cleavage occurs after the Tyrosine residue, two fragments will be detected:

-

Fragment 1: Acetyl-Ser-Gln-Asn-Tyr (N-terminal fragment)

-

Fragment 2: The C-terminal hydroxyl group is lost, so no second peptide fragment is expected. The mass of the main product will confirm cleavage at the P1 Tyr site.

-

Phase 3: Enzyme Kinetic Characterization

Once a protease is confirmed to cleave the peptide, its efficiency as a substrate must be quantified by determining the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). A continuous, fluorescence-based assay is often more suitable for kinetics than a fixed-time-point HPLC assay. This requires a fluorogenic version of the peptide, such as Ac-Ser-Gln-Asn-Tyr-AMC (7-amino-4-methylcoumarin).

Protocol 4: Fluorogenic Kinetic Assay

-

Reagents:

-

Synthesize or procure the fluorogenic substrate Ac-Ser-Gln-Asn-Tyr-AMC.

-

Prepare a dilution series of the substrate in the optimal assay buffer.

-

Prepare a fixed, low concentration of the active protease.

-

-

Assay Procedure:

-

In a 96-well microplate, add the varying concentrations of the substrate.

-

Initiate the reaction by adding the enzyme to all wells simultaneously.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

-

Monitor the increase in fluorescence over time (e.g., Excitation: 365 nm, Emission: 445 nm for AMC). The rate of fluorescence increase is the initial velocity (V₀).

-

-

Data Analysis:

-

Convert the fluorescence units to molar concentration of product using a standard curve of free AMC.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

-

Calculate kcat using the formula: kcat = Vₘₐₓ / [E], where [E] is the enzyme concentration.

-

The catalytic efficiency is given by the ratio kcat/Kₘ.

-

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Better Protease Detection | High-Sensitivity Protease Detection Assay [sigmaaldrich.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 5. researchgate.net [researchgate.net]

- 6. Amino acid - Wikipedia [en.wikipedia.org]

- 8. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]

Structural and Mechanistic Analysis of Ac-Ser-Gln-Asn-Tyr-OH: Applications in HIV-1 Protease Kinetics and Advanced Mass Spectrometry

Executive Summary

As a Senior Application Scientist specializing in peptide chemistry and structural biology, I frequently encounter the necessity for highly specific molecular probes that bridge the gap between enzymatic kinetics and analytical validation. Ac-Ser-Gln-Asn-Tyr-OH (commonly referred to as Ac-SQNY-OH, CAS: []) is a pivotal tetrapeptide in this domain.

This molecule serves a dual purpose in modern biochemical research:

-

Enzymatic Footprinting: It is the primary N-terminal cleavage product of the HIV-1 protease at the matrix-capsid (MA/CA) junction, acting as a competitive feedback inhibitor that has guided the rational design of antiretroviral peptidomimetics[2].

-

Analytical Calibration: Due to its specific amphiphilic properties and molecular weight (552.53 Da), it is an ideal standardized model peptide for optimizing cutting-edge Solid-Phase Extraction-Gradient Elution-Mass Spectrometry (SPE-GEMS) microfluidic systems[3].

This whitepaper dissects the structural causality, mechanistic pathways, and self-validating experimental protocols associated with Ac-SQNY-OH.

Molecular Architecture and Structural Causality

The sequence of Ac-SQNY-OH (Acetyl-Serine-Glutamine-Asparagine-Tyrosine-OH) is not arbitrary; it is an evolutionary consequence of the HIV-1 Gag polyprotein structure.

-

N-Terminal Acetylation: The acetyl group prevents exopeptidase degradation during in vitro assays and structurally mimics the extended polypeptide chain of the Gag precursor, ensuring proper alignment within the S4 subsite of the protease.

-

P1 Tyrosine Residue: The C-terminal Tyrosine is the critical P1 residue. Its bulky aromatic ring drives hydrophobic packing into the S1 pocket of the HIV-1 protease active site, positioning the scissile bond directly above the catalytic aspartate dyad.

-

P2-P3 Hydrophilicity: The Asparagine (P2) and Glutamine (P3) residues form essential hydrogen bonds with the protease flap region, locking the substrate into a beta-sheet conformation required for transition-state stabilization.

Mechanistic Role in HIV-1 Protease Dynamics

The HIV-1 protease is a homodimeric aspartyl protease. The cleavage of synthetic substrates mimicking the MA/CA junction, such as[4] or Ac-SQNY-FLDG-amide, yields Ac-SQNY-OH and a corresponding C-terminal fragment.

Crucially, once the scissile bond is hydrolyzed, Ac-SQNY-OH does not immediately dissociate. It remains transiently bound to the S4-S1 subsites, acting as a competitive inhibitor[2]. Understanding this product-inhibition footprint was a foundational step in developing transition-state analogs like Saquinavir.

Figure 1: HIV-1 PR cleavage mechanism yielding Ac-SQNY-OH as a product and inhibitor.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to troubleshoot and verify data in real-time.

Protocol A: Peptidolytic Assay for HIV-1 Protease Inhibition & Kinetics

This protocol measures the initial velocity of HIV-1 protease using the parent substrate to generate Ac-SQNY-OH, allowing for the characterization of catalytically competent intermediates[5].

-

Buffer Equilibration: Prepare a reaction buffer of 50 mM MES (pH 6.0) containing 0.2 M NaCl at 37°C.

-

Causality: The pH is strictly maintained at 6.0 because the catalytic mechanism requires the Asp25/Asp25' dyad to be in a mixed protonation state. The 0.2 M NaCl mimics physiological ionic strength[6].

-

-

Substrate Introduction: Introduce[6] at varying concentrations (1 mM to 10 mM).

-

Alternative Condition: To trap the enzyme-substrate intermediate for structural characterization, increase the NaCl concentration to 1.25 M. Causality: High salt dramatically decreases the

of the substrate, forcing the equilibrium toward the bound state without altering the chemical cleavage rate[5].

-

-

Reaction Quenching (Self-Validation): At specific time intervals, quench the reaction by adding 10% Trifluoroacetic acid (TFA).

-

Causality: TFA instantly drops the pH below 3.0, fully protonating both catalytic aspartates and immediately halting nucleophilic attack. If background cleavage is detected post-quench, the TFA concentration must be titrated higher.

-

-

HPLC Quantification: Quantify the emergence of the Ac-SQNY-OH peak via RP-HPLC at 214 nm.

Protocol B: Microchip SPE-GEMS Analysis of Ac-SQNY-OH

Ac-SQNY-OH is utilized to calibrate microchip emitters for Solid-Phase Extraction-Gradient Elution-Mass Spectrometry (SPE-GEMS)[3].

-

Microchip Priming: Trap C18-coated magnetic beads (Mbs) within the microfluidic chamber.

-

Causality: The octadecyl (C18) carbon chains provide a high-surface-area hydrophobic stationary phase, ensuring complete retention of the amphiphilic Ac-SQNY-OH peptide from the solvent.

-

-

Sample Loading & Desalting: Load the peptide mixture (containing 1 mM NaCl) at a flow rate of 40 µL/h. Follow with a pure

wash at 2 µL/h.-

Causality: The water wash removes the 1 mM NaCl matrix. This step is a critical self-validating control; failure to remove sodium ions results in severe charge competition during electrospray ionization (ESI), leading to signal suppression and adduct formation (e.g., [M+Na]+ instead of [M+H]+)[3].

-

-

Stepwise Gradient Elution: Apply a stepwise gradient of Methanol (5% to 40%) over 14 minutes.

-

Causality: Ac-SQNY-OH elutes precisely as the organic modifier concentration overcomes its hydrophobic interaction with the C18 beads, separating it from heavier, more hydrophobic peptides like TVSFNF.

-

-

ESI-MS Detection: Apply 3.9 kV to induce electrospray directly from the microchip into the mass spectrometer.

Figure 2: SPE-GEMS microfluidic workflow for the isolation and MS detection of Ac-SQNY-OH.

Quantitative Data Summary

The following table synthesizes the critical quantitative parameters required for experimental replication and validation.

| Parameter | Value | Mechanistic Context / Significance |

| Molecular Weight | 552.53 Da | Yields an exact mass of 552.218 Da. Detected in positive ESI-MS mode as the protonated molecular ion |

| Substrate | 5.5 mM | Represents the binding affinity of the parent substrate (Ac-SQNY-PVV-NH2) for the HIV-1 PR active site under physiological salt conditions[4]. |

| Substrate | 54 s | The turnover rate, indicating highly efficient nucleophilic hydrolysis at the MA/CA junction[4]. |

| SPE-GEMS Flow Rate | 40 µL/h | The optimal linear velocity for sample loading, ensuring maximum interaction time with the C18 magnetic beads without causing backpressure failure[3]. |

References

-

Analytical Chemistry (EPFL) : Microchip Emitter for Solid-Phase Extraction−Gradient Elution−Mass Spectrometry. Validates the use of Ac-SQNY-OH as a standard in SPE-GEMS microfluidics.[3] URL:[Link]

-

Biochemistry (ACS Publications): HIV-1 Protease: Characterization of a Catalytically Competent Enzyme−Substrate Intermediate. Details the kinetic mechanism and salt-dependent

shifts.[5] URL:[Link] -

PubMed (NIH) : Human immunodeficiency virus-1 protease. 1. Initial velocity studies and kinetic characterization of reaction intermediates by 18O isotope exchange. Establishes the pH 6.0 / 0.2 M NaCl baseline parameters.[6] URL:[Link]

Sources

- 2. Biotinyl-ACTH (1-39) (human)-ACTH and Sequences (40)-多肽合成公司-多肽定制-多肽厂家-南京肽谷生物技术股份有限公司 [tgpeptide.com]

- 3. infoscience.epfl.ch [infoscience.epfl.ch]

- 4. HIV-1 Protease Substrate - Echelon Biosciences [echelon-inc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Human immunodeficiency virus-1 protease. 1. Initial velocity studies and kinetic characterization of reaction intermediates by 18O isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Ac-Ser-Gln-Asn-Tyr-OH Binding: Unraveling HIV-1 Protease Product Complex Dynamics

Executive Summary

The rational design of human immunodeficiency virus type 1 (HIV-1) protease inhibitors has historically prioritized the substrate-bound or transition states. However, a comprehensive understanding of the viral catalytic cycle requires rigorous modeling of the product complex. The tetrapeptide Ac-Ser-Gln-Asn-Tyr-OH (Ac-SQNY-OH) represents the N-terminal cleavage product of the highly conserved matrix/capsid (MA/CA) junction (SQNY*PIVQ). This technical guide outlines a self-validating in silico methodology for modeling the Ac-SQNY-OH product complex, providing critical insights into S4-S1 subsite interactions, the thermodynamics of product inhibition, and the flap dynamics governing product release.

The Mechanistic Basis of Ac-SQNY-OH Binding